molecular formula C22H16FN3O3 B11308324 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11308324
M. Wt: 389.4 g/mol
InChI Key: YJVGLSRXDIYTQH-UHFFFAOYSA-N
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Description

2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. . The presence of the oxadiazole ring and the fluorophenyl group contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring . This intermediate is then reacted with 3-hydroxybenzaldehyde to form the phenoxy derivative. Finally, the phenoxy derivative is coupled with N-phenylacetamide under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organism, leading to its death or reduced activity . The exact molecular pathways involved in this mechanism are still under investigation.

Comparison with Similar Compounds

2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H16FN3O3/c23-17-11-9-15(10-12-17)22-25-21(26-29-22)16-5-4-8-19(13-16)28-14-20(27)24-18-6-2-1-3-7-18/h1-13H,14H2,(H,24,27)

InChI Key

YJVGLSRXDIYTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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